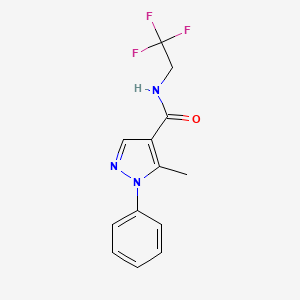

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" is a heterocyclic molecule that appears to be a derivative of oxazolidine-2,4-dione, a core structure that is often found in various biologically active compounds. The molecule contains a pyrrolidine ring, which is a common feature in many natural products and pharmaceuticals, and a thiophene ring, which is known for its electronic properties and is frequently used in drug design and materials science .

Synthesis Analysis

The synthesis of related oxazolidine derivatives typically involves the reaction of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes. This process can yield 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines. Further chemical transformations, such as dehydrogenation or acetylation, can lead to the formation of oxazoles, thiazoles, and other bicyclic compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives has been explored through various techniques, including X-ray diffraction (XRD) and density functional theory (DFT) calculations. These studies help confirm the favored tautomeric forms and provide insights into the molecular geometry and electronic properties of the compounds. The comparison between experimental and theoretical data ensures the accuracy of the structural determination .

Chemical Reactions Analysis

Oxazolidine and thiazolidine derivatives are versatile intermediates that can undergo a range of chemical reactions. They can form Mannich bases when interacting with p-nitrobenzaldehyde and piperidine. Cyclization reactions can also occur, especially in the presence of anhydrous ZnCl2, leading to the formation of bicyclic structures such as pyrrolo[1,2-c]oxazole or thiazole diones . The reactivity of these compounds can be further modified through the introduction of different substituents, as seen in the synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect their thermal stability, solubility, and reactivity. For instance, the thermal stability of a compound can be assessed through thermogravimetric analysis, and the solubility can be inferred from its inherent viscosity in various solvents. Spectroscopic methods such as IR and NMR are commonly used to characterize these compounds and confirm their structures .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that both thiophene and pyrrolidine derivatives have been reported to interact with a wide range of biological targets . For instance, thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

The thiophene and pyrrolidine moieties in the compound suggest potential interactions with various biological targets . The thiophene ring is known to interact with various enzymes and receptors, influencing their activity . Similarly, the pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Compounds containing thiophene and pyrrolidine moieties have been reported to influence a variety of biochemical pathways . For instance, thiophene derivatives have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Result of Action

Compounds containing thiophene and pyrrolidine moieties have been reported to exhibit a wide range of biological activities . For instance, thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Action Environment

It’s worth noting that the environmental compatibility of similar compounds has been reported . For instance, tetramic acid derivatives, which contain a unique pyrroline-2-one or pyrrolidine-2,4-dione substructure, exist in secondary metabolites from various terrestrial and marine organisms and have favorable compatibility with the environment .

Eigenschaften

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-11(5-9-2-4-20-8-9)14-3-1-10(6-14)15-12(17)7-19-13(15)18/h2,4,8,10H,1,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPGCAWTEPWWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)

![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)

![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)

![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)